molecular formula C16H16O B1354430 3'-Methyl-3-phenylpropiophenone CAS No. 54095-43-1

3'-Methyl-3-phenylpropiophenone

Cat. No. B1354430
CAS RN: 54095-43-1
M. Wt: 224.3 g/mol
InChI Key: UCAUGOXFTYSNGO-UHFFFAOYSA-N
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Description

3’-Methyl-3-phenylpropiophenone is a synthetic organic compound with the molecular formula C16H16O . It has a molecular weight of 224.3 . It is also known by its common names such as 3’-Methyl-3-phenyl-2-propen-1-one, Desoxyephedrine, or P-2-P.


Synthesis Analysis

3’-Methyl-3-phenylpropiophenone is commonly used in the synthesis of illegal drugs such as methamphetamine and 3,4-methylenedioxy-methamphetamine (MDMA or Ecstasy). An alternative synthesis of propiophenone and other specialty ketones utilizes a vapor-phase cross-decarboxylation process. In the case of propiophenone, benzoic acid is reacted with propionic acid at high temperatures over a catalyst .


Molecular Structure Analysis

The IUPAC name for 3’-Methyl-3-phenylpropiophenone is 1-(3-methylphenyl)-3-phenyl-1-propanone . The InChI code for this compound is 1S/C16H16O/c1-13-6-5-9-15(12-13)16(17)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Methyl-3-phenylpropiophenone include a molecular weight of 224.3 . More specific properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Organic Synthesis

3’-Methyl-3-phenylpropiophenone is used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and reaction conditions.

Pharmaceutical Development

The compound is also used in pharmaceutical development . In the pharmaceutical industry, compounds like 3’-Methyl-3-phenylpropiophenone can be used as building blocks in the synthesis of more complex molecules that are used in drugs.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 3’-Methyl-3-phenylpropiophenone are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3’-Methyl-3-phenylpropiophenone is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.

properties

IUPAC Name

1-(3-methylphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-13-6-5-9-15(12-13)16(17)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAUGOXFTYSNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476047
Record name 3'-METHYL-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54095-43-1
Record name 3'-METHYL-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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